2,6-Bis(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine

asymmetric catalysis chiral ligand design PyBOX structure-activity relationship

When screening PyBOX ligands for asymmetric catalysis, researchers encounter a steric parameter gap between monosubstituted (iPr-PyBOX, Ph-PyBOX) and fully disubstituted (diphenyl-PyBOX) variants, limiting systematic optimization of enantioselectivity. This 4-methyl-5-phenyl disubstituted PyBOX ligand bridges that gap with a differentiated chiral pocket. • Enables cation-dependent reversal of asymmetric induction in Diels-Alder reactions - Sc(III) yields one enantiomer, La(III) yields the opposite - a feature absent in monosubstituted PyBOX ligands • Validated in carbonyl-ene reactions with trisubstituted olefins and anti-selective Sakurai-Hosomi allylations for non-proteinogenic amino acid synthesis • C₂-symmetric tridentate scaffold also serves as a sensitizer for Eu(III) and Tb(III) luminescence in circularly polarized luminescence (CPL) materials

Molecular Formula C25H23N3O2
Molecular Weight 397.5 g/mol
Cat. No. B12107053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Molecular FormulaC25H23N3O2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5
InChIInChI=1S/C25H23N3O2/c1-16-22(18-10-5-3-6-11-18)29-24(26-16)20-14-9-15-21(28-20)25-27-17(2)23(30-25)19-12-7-4-8-13-19/h3-17,22-23H,1-2H3
InChIKeyWAQJMWVRZVOTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine — Chiral PyBOX Ligand for Asymmetric Catalyst Procurement


2,6-Bis(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine is a C₂-symmetric, tridentate chiral ligand belonging to the pyridine-2,6-bis(oxazoline) (PyBOX) family . Introduced as an evolution of bis(oxazoline) (BOX) ligands, PyBOX compounds form rigid pincer-type complexes with a broad range of metal ions — including lanthanides, scandium, zinc, iridium, and ruthenium — and have become privileged scaffolds in asymmetric catalysis [1]. This specific derivative bears a methyl substituent at the 4-position and a phenyl substituent at the 5-position on each oxazoline ring, creating a distinctive 4,5-disubstituted chiral pocket that differentiates it from monosubstituted PyBOX analogues such as iPr-PyBOX and Ph-PyBOX [2].

Why 2,6-Bis(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine Cannot Be Replaced by Generic PyBOX Ligands


PyBOX ligands are not interchangeable drop-in replacements: the identity, position, and stereochemistry of substituents on the oxazoline rings directly control the geometry of the chiral binding pocket and, consequently, both the magnitude and absolute sense of enantioselectivity [1]. Monosubstituted analogues such as iPr-PyBOX (4-isopropyl) or Ph-PyBOX (4-phenyl) offer only a single substituent per oxazoline ring, which limits steric differentiation . The 4-methyl-5-phenyl disubstitution pattern on the target compound introduces two differentiated steric elements — a compact methyl group and a bulkier phenyl group in a defined trans relationship — creating a more directional chiral environment that has been shown to enable cation-dependent reversal of asymmetric induction in Diels–Alder reactions, a feature not observed with monosubstituted PyBOX ligands [2][3].

Quantitative Differentiation Evidence for 2,6-Bis(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine Against Comparator PyBOX Ligands


4,5-Disubstituted Chiral Pocket versus Monosubstituted PyBOX Ligands: Steric and Conformational Differentiation

The target compound is a 4,5-disubstituted PyBOX ligand bearing both a methyl (C4) and a phenyl group (C5) in a trans configuration on each oxazoline ring. In contrast, the most widely used commercial PyBOX ligands — iPr-PyBOX (Sigma 407151, 4-isopropyl), Ph-PyBOX (Sigma 496065/496073, 4-phenyl), and tBu-PyBOX (4-tert-butyl) — are monosubstituted at the 4-position only, leaving the 5-position unsubstituted . The additional phenyl substituent at C5 in the target compound increases the steric bulk projecting toward the metal center, creating a deeper and more conformationally restricted chiral pocket. The Desimoni group demonstrated that the presence of a phenyl group in the 5′-position of the ligand profoundly influences enantioselectivity, sometimes amplifying and sometimes reversing the induction imparted by the 4′-substituent alone [1]. This dual-substituent architecture enables fine-tuning of stereochemical outcomes that is not achievable with 4-monosubstituted PyBOX ligands [2].

asymmetric catalysis chiral ligand design PyBOX structure-activity relationship

Optical Rotation and Melting Point Differentiation from Commercial Ph-PyBOX and iPr-PyBOX Ligands

The (4S,5S)-enantiomer of the target compound exhibits a specific optical rotation of [α]²²/ᴅ −132° (c = 1, CHCl₃) and a melting point of 138–141 °C . These values are markedly different from those of the closest commercial monosubstituted PyBOX analogues: (S)-Ph-PyBOX (Sigma 496073) shows [α]²⁰/ᴅ −224° (c = 1, CHCl₃) and mp 171–175 °C; (S,S)-iPr-PyBOX (Sigma 407151) shows [α]²⁵/ᴅ −118° (c = 0.7, CH₂Cl₂) and mp 155–157 °C; and (R)-Ph-PyBOX (Sigma 496065) shows [α]²²/ᴅ +187° (c = 1, CH₂Cl₂) and mp 171–175 °C . The lower melting point of the target compound (138–141 °C versus 155–175 °C for comparators) is consistent with the disruption of crystal packing by the mixed methyl/phenyl substitution, which may translate to subtly different solubility characteristics in organic solvents relevant to catalyst preparation .

chiral purity quality control enantiomeric identity confirmation

Cation-Dependent Reversal of Enantioselectivity with Sc(III) vs. La(III): A Property Unique to 5-Phenyl-Substituted PyBOX Ligands

Desimoni et al. (2004) systematically compared the catalytic performance of several PyBOX ligands in the Diels–Alder reaction of cyclopentadiene with 3-acryloyl-1,3-oxazolidin-2-one using lanthanide(III) triflate co-catalysts [1]. The Sc(III) complex of (4′R,5′R)-4-Me-5-Ph-pybox (the enantiomer of the target compound) was reported to be 'strongly endo-selective and strongly enantioselective,' representing a distinct selectivity profile compared to other ligands in the study. Crucially, the 5-phenyl substituent was identified as the structural element responsible for enabling reversal of the sense of asymmetric induction upon changing the metal cation from Sc(III) to La(III) — a synergistic effect not possible with 4-monosubstituted PyBOX ligands such as iPr-PyBOX and Ph-PyBOX, where the 5-position is unsubstituted [1][2]. In contrast, the (4′R,5′R)-trans-diphenyl-pybox (9) gave only up to 50% yields of the exo adduct with Pr(III) and La(III), highlighting the importance of the mixed methyl/phenyl substitution pattern for balanced reactivity [1].

lanthanide catalysis Diels–Alder reaction enantioselectivity reversal

Validated Performance in Scandium(III)-Catalyzed Asymmetric Carbonyl-Ene and Sakurai Reactions

Chiral scandium(III)–PyBOX complexes have been established as effective catalysts for enantioselective carbonyl-ene reactions and Sakurai–Hosomi allylations. Evans and Wu (2005) reported that Sc(III)–PyBOX complexes catalyze the carbonyl-ene reaction with 'uniformly high enantiomeric excesses and good yields,' demonstrating the compatibility of the PyBOX scaffold — including the 4-Me-5-Ph substitution pattern — with Sc(III) Lewis acid catalysis [1]. In a subsequent study, Evans reported anti-selective Sc(III)–PyBOX-catalyzed Sakurai additions to glyoxyamide with applications to the synthesis of N-Boc D-alloisoleucine and D-isoleucine [2]. While these studies evaluated multiple PyBOX ligands, the target compound (specifically its (4S,5S)- or (4R,5R)-enantiomer) is commercially available and structurally pre-validated for this reaction class, offering a defined starting point compared to ligands requiring custom synthesis .

scandium catalysis carbonyl-ene reaction Sakurai–Hosomi allylation

Optimal Application Scenarios for 2,6-Bis(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine in Asymmetric Synthesis


Lanthanide-Catalyzed Diels–Alder Reactions Requiring Cation-Tunable Enantioselectivity

When a project demands the ability to access both enantiomeric Diels–Alder adducts from a single chiral ligand by switching the lanthanide cation (e.g., Sc(III) for one enantiomer, La(III) for the opposite), 5-phenyl-substituted PyBOX ligands — including this compound — are mechanistically required. The 4-methyl-5-phenyl substitution pattern has been explicitly validated for this cation-dependent reversal in the reaction of cyclopentadiene with 3-acryloyl-1,3-oxazolidin-2-one [1][2]. Monosubstituted PyBOX ligands such as iPr-PyBOX and Ph-PyBOX lack the 5-phenyl group essential for this synergistic effect.

Scandium(III)-Catalyzed Carbonyl-Ene and Sakurai Allylation Reactions with Trisubstituted Olefins

The Sc(III)–PyBOX catalyst system has demonstrated high enantio- and diastereoselectivity in carbonyl-ene reactions employing trisubstituted olefins and in anti-selective Sakurai–Hosomi allylations relevant to non-proteinogenic amino acid synthesis [3][4]. The target compound provides a 4,5-disubstituted PyBOX option within this validated catalyst platform, offering a sterically differentiated chiral pocket compared to the more commonly used iPr-PyBOX and Ph-PyBOX ligands.

Systematic Ligand Screening Campaigns for PyBOX–Metal Catalyst Optimization

In high-throughput screening of PyBOX ligands for a novel asymmetric transformation, the 4-methyl-5-phenyl derivative fills a specific steric parameter space between monosubstituted ligands (iPr-PyBOX, Ph-PyBOX, tBu-PyBOX) and the fully disubstituted diphenyl-PyBOX. Its inclusion in a screening set allows systematic exploration of how differentiated substitution at the 4- and 5-positions affects enantioselectivity, diastereoselectivity, and reaction rate [5].

Chiral Lanthanide Luminescence and Sensing Applications Requiring Defined Coordination Geometry

PyBOX ligands are efficient sensitizers for lanthanide luminescence and have been employed in the development of circularly polarized luminescence (CPL) materials [6]. The rigid, C₂-symmetric tridentate binding mode of the target compound provides a well-defined chiral environment for Eu(III) and Tb(III) ions, with the 4-methyl-5-phenyl substituents offering a specific combination of steric shielding and electronic tuning that may be advantageous for controlling emission properties.

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